molecular formula C19H18Cl2O4 B14348817 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione CAS No. 91404-08-9

2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione

Cat. No.: B14348817
CAS No.: 91404-08-9
M. Wt: 381.2 g/mol
InChI Key: LIQDOPHOCSVYOU-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two chlorine atoms attached to a pentane-1,5-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, followed by subsequent steps to introduce the chlorine and methoxy groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Nucleophiles like OH- or NH2- in polar solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione is unique due to its specific arrangement of chlorine and methoxy groups on the pentane-1,5-dione backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

91404-08-9

Molecular Formula

C19H18Cl2O4

Molecular Weight

381.2 g/mol

IUPAC Name

2,4-dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione

InChI

InChI=1S/C19H18Cl2O4/c1-24-14-7-3-12(4-8-14)18(22)16(20)11-17(21)19(23)13-5-9-15(25-2)10-6-13/h3-10,16-17H,11H2,1-2H3

InChI Key

LIQDOPHOCSVYOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=C(C=C2)OC)Cl)Cl

Origin of Product

United States

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